molecular formula C9H5FN2S B583279 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-07-3

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B583279
CAS No.: 157764-07-3
M. Wt: 192.211
InChI Key: UZLYTHPJJKORPV-UHFFFAOYSA-N
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Description

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is a synthetically versatile benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in modern therapeutics, recognized for its wide spectrum of biological activities and its presence in several approved drugs and investigational compounds . This specific compound serves as a critical synthetic intermediate for the design and development of novel bioactive molecules. Its structure is particularly valuable for exploring potent inhibitors of key enzymatic targets. Research into analogous benzothiazole compounds has demonstrated their efficacy as inhibitors of receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which plays a role in modulating the MAPK pathway and NF-κB signaling, making it a target for inflammatory conditions and acute liver injury . Furthermore, the scaffold is prominent in oncology research, where derivatives have shown potent and selective antitumor properties in various human cancer cell lines, including those for non-small cell lung cancer and epidermoid carcinoma, often through mechanisms involving the induction of apoptosis and cell cycle arrest . Beyond oncology, the benzothiazole motif is integral to compounds investigated for neurodegenerative diseases. Its structural similarity to imaging agents like Flutemetamol (18F) underscores its potential relevance in developing diagnostic tools and therapeutics for conditions such as Alzheimer's disease . The nitrile group on the acetonitrile moiety offers a strategic handle for further chemical modification, allowing researchers to synthesize diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYTHPJJKORPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-6-fluorobenzothiazole and acetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol.

    Procedure: The 2-amino-6-fluorobenzothiazole is reacted with acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while nucleophilic addition can produce amides or other nitrogen-containing compounds.

Scientific Research Applications

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Biological Activity

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole with acetonitrile under specific conditions. Various methods have been explored to enhance yield and purity, including the use of different catalysts and solvents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM), similar to other potent derivatives in this class .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
A431<1Induction of apoptosis
A549<1Cell cycle arrest
H1299<1Inhibition of AKT/ERK pathways

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action makes it a candidate for treating conditions where both cancer and inflammation are present.

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:

  • Inhibition of AKT Pathway : This pathway is crucial for cell survival; inhibition leads to increased apoptosis in cancer cells.
  • Inhibition of ERK Pathway : Similar to AKT, the ERK pathway is involved in cell proliferation; its inhibition contributes to reduced tumor growth.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Breast Cancer : A study reported that fluorinated benzothiazoles, including derivatives similar to this compound, exhibited GI50 values below 1 nM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
  • Alzheimer’s Disease Research : Compounds with similar structures were investigated for their ability to inhibit ABAD/17β-HSD10 enzymatic activity, presenting potential applications in Alzheimer's disease treatment .

Q & A

Q. What are the common synthetic routes for preparing 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For derivatives, a general procedure includes:

  • Step 1 : Reacting 6-fluorobenzo[d]thiazole precursors with chloroacetamide or cyanoacetic acid derivatives under reflux in solvents like acetonitrile or DMF. Triethylamine is often added to scavenge HCl .
  • Step 2 : Microwave-assisted synthesis can enhance efficiency. For example, combining 2-(benzo[d]thiazol-2-yl)acetonitrile with dimedone and aldehydes under microwave irradiation yields heterocyclic benzopyran derivatives .
  • Purification : Silica gel chromatography or recrystallization from ethanol/acetone mixtures is standard .

Q. How can the compound’s structure be characterized using spectroscopic methods?

  • IR Spectroscopy : Identify functional groups like C≡N (~2248 cm⁻¹), C=O (~1686 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹) .
  • NMR : ¹H-NMR reveals proton environments (e.g., δ 2.75 ppm for piperazine CH₂ groups in derivatives) . ¹³C-NMR confirms cyano carbon signals (~120 ppm) .
  • HRMS : Validates molecular mass (e.g., C₁₈H₁₂N₃OS: [M+H⁺]⁺ at 318.0701) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S ratios) .

Advanced Research Questions

Q. What strategies enhance the compound’s selectivity in tagging DNA modifications like 5-formylcytosine (5fC)?

The cyano group reacts with both the 4-amino and 5-formyl groups of 5fC, enabling dual-targeting for single-base resolution. Key strategies include:

  • Fluorogenic Labeling : Use this compound to form cyclized fluorescent adducts (e.g., CB-C), which minimize background noise .
  • Competitive Assays : Test selectivity against structurally similar bases (e.g., 5-hydroxymethylcytosine) to rule out cross-reactivity .

Q. How can reaction conditions be optimized for photocatalyzed amination or microwave-assisted heterocyclic synthesis?

  • Photocatalysis : Use 10 W blue LED irradiation with acetonitrile as the solvent. A 3:1 molar ratio of amine to substrate ensures complete conversion .
  • Microwave Synthesis : Optimize irradiation time (e.g., 15–30 minutes) and solvent polarity (e.g., ethanol-water mixtures) to improve yield .
  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in SN2 reactions .

Q. How does the 6-fluoro substituent influence electronic properties and probe design?

  • Electron-Withdrawing Effect : The fluorine atom increases the benzo[d]thiazole ring’s electron deficiency, enhancing electrophilicity at the acetonitrile carbon.
  • Binding Affinity : Fluorine’s electronegativity improves interactions with metal ions (e.g., Zn²⁺ in colorimetric probes) or DNA bases by polarizing π-electron systems .

Q. What methodologies validate the compound’s role in metal ion sensing, particularly for Zn²⁺?

  • Colorimetric Probes : Synthesize derivatives like (Z)-2-(benzo[d]thiazol-2-yl)-2-(oxoindolin-2-ylidene)acetonitrile. Monitor UV-vis shifts (e.g., λₐᵦₛ ~450 nm) upon Zn²⁺ binding .
  • Fluorescence Quenching : Test interference from competing ions (e.g., Fe³⁺, Cu²⁺) in aqueous/acetonitrile mixtures .
  • Single-Crystal X-ray Diffraction : Confirm binding geometry in metal complexes .

Q. How can contradictory data on solvent-dependent reactivity be resolved?

  • Case Study : In photocatalyzed amination, acetonitrile enables reactivity, while DMF inhibits it due to viscosity differences.
  • Approach : Conduct kinetic studies (e.g., time-resolved fluorescence) to assess solvent polarity’s impact on reaction intermediates .
  • Statistical Analysis : Use Design of Experiments (DoE) to model solvent mixtures (e.g., ACN/H₂O) and identify optimal conditions .

Methodological Notes

  • Data Contradictions : When discrepancies arise (e.g., solvent effects), cross-validate results using orthogonal techniques like LC-MS or DFT calculations .
  • Advanced Applications : Prioritize fluorinated derivatives for epigenetic studies or metal sensing, leveraging their enhanced selectivity and photostability .

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